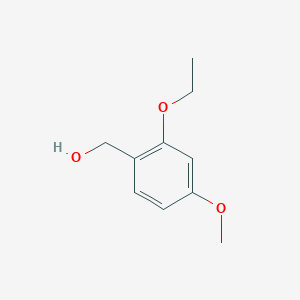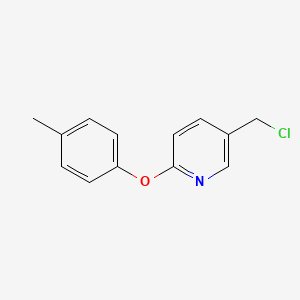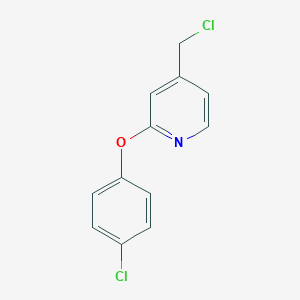
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% (5-CM-2-CPP) is an organochlorine compound used in various scientific research applications. It is a colorless to yellowish liquid with a faint odor and a boiling point of 170-172°C. 5-CM-2-CPP is used as a reagent in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is used as an intermediate in the synthesis of drugs and other compounds, as well as in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is not well understood. However, it is believed to be involved in a variety of chemical reactions, including the formation of ethers, esters, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes, and it has been used in a variety of laboratory experiments without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% for laboratory experiments include its low cost, its high purity, and its ease of use. The main limitation is that it is not very stable and can degrade over time.
Zukünftige Richtungen
For research involving 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Other potential future directions include the development of new synthesis methods for 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% and the exploration of its potential use as a catalyst in the synthesis of polymers and other materials.
Synthesemethoden
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% can be synthesized using a method called the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide to form an ether. In this case, the alkyl halide used is 5-chloromethyl-2-chlorophenol and the alkoxide is pyridine. The reaction is carried out in a solvent such as methanol at a temperature of about 80°C. The yield of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is typically around 95%.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(2-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYCPUNOCJZKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


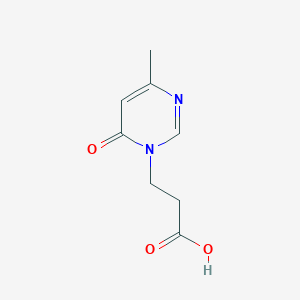

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

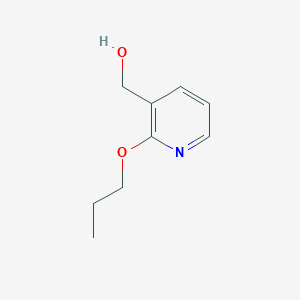
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
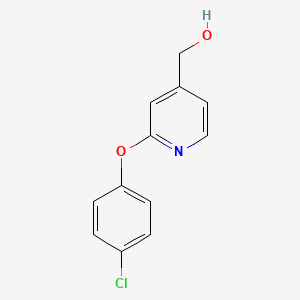
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)
